2,2',3,4,4',5'-Hexabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFQCEZFGCMHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872265 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182677-30-1 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8C1F1S4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138)

Foreword: Understanding the Significance of BDE-138

2,2',3,4,4',5'-Hexabromodiphenyl ether, designated as BDE-138, is a specific congener of the polybrominated diphenyl ethers (PBDEs). These compounds have been extensively utilized as additive flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1][2][3] While effective in preventing fires, their chemical stability and additive nature have led to their widespread distribution in the global environment. BDE-138 is recognized as a persistent, bioaccumulative, and toxic (PBT) substance, leading to its inclusion in the Stockholm Convention's list of persistent organic pollutants (POPs).[4] This guide offers a detailed examination of the core chemical properties of BDE-138, providing the in-depth technical understanding required for research, risk assessment, and environmental monitoring.

Molecular Identity and Physicochemical Characteristics

The environmental behavior and toxicological profile of BDE-138 are fundamentally dictated by its molecular structure and resulting physicochemical properties. It is a diaryl ether consisting of two benzene rings linked by an oxygen atom, with six bromine atoms attached at specific positions.[5]

The IUPAC name for BDE-138 is 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene.[6] This asymmetric substitution pattern influences its environmental degradation pathways and metabolic fate.

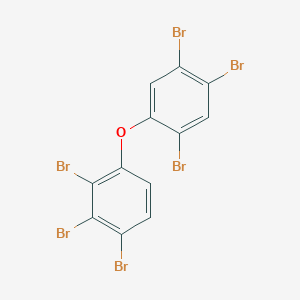

Caption: Molecular Structure of this compound (BDE-138).

The key physicochemical properties that govern its environmental distribution and biological uptake are summarized below. Its high lipophilicity, indicated by a large octanol-water partition coefficient (Log Kₒw), and low water solubility are hallmarks of compounds that bioaccumulate.

Table 1: Physicochemical Properties of BDE-138

| Property | Value | Reference |

| IUPAC Name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | [6] |

| Common Name | This compound (BDE-138) | [7] |

| CAS Number | 182677-30-1 | [4][6] |

| Molecular Formula | C₁₂H₄Br₆O | [4][6] |

| Molecular Weight | 643.58 g/mol | [4][6] |

| Vapor Pressure | 1.19 x 10⁻⁸ mm Hg (at 25°C) | [8] |

| Water Solubility | Very low (estimated) | [7] |

| Log Kₒw (Octanol-Water) | 7.90 (estimated for BDE-153, a similar hexaBDE) | [7] |

| Appearance | Solid (at room temperature) | [4] |

Causality: The high molecular weight and extensive bromination contribute to a very low vapor pressure, meaning BDE-138 does not readily volatilize into the atmosphere from surfaces. However, its semi-volatile nature allows it to adsorb to airborne particulate matter, facilitating long-range transport.[9] The extremely high Log Kₒw value signifies strong partitioning from aqueous phases into organic media, which is the driving force behind its accumulation in the fatty tissues of organisms and its strong adsorption to organic carbon in soil and sediment.[9][10]

Environmental Fate and Transport

Once released into the environment from industrial sources or consumer products, BDE-138 is exceptionally persistent. Its chemical structure is resistant to photolytic, chemical, and biological degradation.

Core Transport Pathways:

-

Atmospheric Transport: BDE-138 is primarily transported through the atmosphere bound to particulate matter. This allows for long-range atmospheric transport (LRAT) to remote regions, such as the Arctic, far from its original sources.[9]

-

Deposition and Partitioning: Through wet and dry deposition, BDE-138 enters terrestrial and aquatic systems. Due to its hydrophobicity, it rapidly partitions from the water column into sediment and from the air into soil organic matter.[10][11] Sediments and soils, therefore, act as the primary environmental sinks and long-term reservoirs for BDE-138.[10]

Caption: Environmental transport and partitioning pathways for BDE-138.

Metabolic and Degradation Pathways

While highly persistent, BDE-138 is not entirely inert. It can undergo biotransformation, primarily through two competing pathways: reductive debromination and oxidative metabolism. These transformations are critical as they can alter the toxicity and bioaccumulation potential of the parent compound.

3.1 Reductive Debromination Under anaerobic conditions, such as in deep sediments, certain microorganisms can remove bromine atoms from the PBDE molecule.[12][13] Studies have shown a preferential removal of meta and para positioned bromines over the more sterically hindered ortho bromines.[13] This process transforms BDE-138 into lower-brominated congeners, such as penta- and tetra-BDEs.

Significance: The formation of lower-brominated congeners like BDE-47 and BDE-99 is a significant concern. These products can be more bioavailable and, in some cases, exhibit greater toxicity than the parent hexa-BDE.[12]

3.2 Oxidative Metabolism In aerobic organisms, including fish and mammals, BDE-138 can be metabolized by cytochrome P450 (CYP) monooxygenases, primarily in the liver.[14][15] This process typically involves the addition of a hydroxyl (-OH) group to one of the phenyl rings, forming hydroxylated PBDEs (OH-PBDEs).[15][16]

Significance: OH-PBDEs are metabolites of considerable toxicological concern. Their structure can mimic that of endogenous hormones, particularly thyroid hormones, allowing them to bind to transport proteins and receptors, thereby disrupting the endocrine system.[15][17] These metabolites have demonstrated greater toxicity than the parent BDEs in various bioassays.[16][18]

Caption: Major biotransformation pathways for BDE-138.

Toxicological Profile and Human Health Implications

The toxicity of BDE-138 and its metabolites is a primary driver for regulatory action and scientific interest. Exposure occurs mainly through ingestion of contaminated food and inhalation or ingestion of indoor dust.[19][20] Due to its lipophilicity, it accumulates in fatty tissues and is found in human blood, adipose tissue, and breast milk.[20][21]

Key Toxicological Endpoints:

-

Endocrine Disruption: PBDEs, and particularly their hydroxylated metabolites, are known endocrine disruptors. They can interfere with thyroid hormone homeostasis by binding to transport proteins like transthyretin (TTR) and interfering with thyroid hormone signaling.[17][20]

-

Neurotoxicity: Exposure to PBDEs during critical developmental windows is linked to adverse neurodevelopmental outcomes. Animal studies show impacts on learning, memory, and behavior.[15][21]

-

Hepatotoxicity: The liver is a primary target organ for PBDEs, as it is the main site of metabolism. Studies have linked exposure to oxidative stress, mitochondrial dysfunction, and apoptosis in liver cells.[1][20]

-

Reproductive and Developmental Toxicity: PBDEs can cross the placenta and accumulate in fetal tissues. Exposure has been associated with reproductive and developmental issues in animal studies.[19][21]

Standard Analytical Workflow for BDE-138 Quantification

Accurate quantification of BDE-138 in complex matrices like sediment, biota, or human serum requires a robust analytical methodology to isolate the target analyte from interfering compounds and achieve low detection limits.

Protocol: Extraction and Analysis of BDE-138 from Sediment

This protocol outlines a self-validating system for the determination of BDE-138, incorporating internal standards for accurate quantification.

1. Sample Preparation and Fortification:

- Freeze-dry 10-20 g of sediment sample to remove water.

- Grind the sample to a fine, homogenous powder.

- Fortify the sample with a known amount of a ¹³C-labeled BDE internal standard (e.g., ¹³C-PCB-208) to correct for analytical losses during extraction and cleanup.

2. Extraction:

- Perform Pressurized Liquid Extraction (PLE) using a solvent mixture such as dichloromethane (DCM) or a hexane/DCM blend. PLE utilizes elevated temperature and pressure to achieve rapid and efficient extraction.

- Concentrate the resulting extract to a small volume (approx. 1 mL) using a rotary evaporator or nitrogen stream.

3. Extract Cleanup (Interference Removal):

- Step 3a: Gel Permeation Chromatography (GPC): Pass the concentrated extract through a GPC column to remove high-molecular-weight interferences like lipids.

- Step 3b: Solid Phase Extraction (SPE): Further purify the GPC fraction using sequential SPE cartridges. A common approach involves an Oasis™ HLB cartridge followed by a silica gel cartridge.[22] This two-step SPE process effectively removes polar interferences and fractionates the analytes. Elute the PBDE fraction with an appropriate solvent mixture.

4. Instrumental Analysis:

- Concentrate the final, cleaned extract to a precise volume (e.g., 50 µL) and add a recovery (injection) standard (e.g., ¹³C-PCB-141) just prior to analysis.

- Inject a 1-2 µL aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).

- GC Separation: Use a capillary column (e.g., DB-5ms) to separate BDE-138 from other PBDE congeners and remaining interferences.

- MS Detection: Operate the mass spectrometer in Electron Capture Negative Ionization (ECNI) mode. ECNI is highly selective and sensitive for halogenated compounds, monitoring for the characteristic bromide ion (m/z 79 and 81).[22]

5. Quantification:

Quantify BDE-138 by comparing its peak area to the peak area of the ¹³C-labeled internal standard added at the beginning of the procedure. The recovery standard is used to verify instrument performance and injection volume accuracy.

Caption: Standard analytical workflow for BDE-138 quantification in environmental samples.

Conclusion and Outlook

This compound (BDE-138) is a legacy environmental contaminant with a chemical profile that ensures its persistence and bioaccumulation. Its high lipophilicity drives its partitioning into environmental sinks and biological tissues, while its resistance to degradation allows it to persist for decades. The potential for BDE-138 to be transformed into other toxic compounds through metabolism and environmental debromination adds another layer of complexity to its risk profile. A thorough understanding of these fundamental chemical properties is essential for professionals engaged in environmental monitoring, toxicology, and the development of safer chemical alternatives. Continued research into its long-term health effects and environmental behavior remains a critical priority.

References

- Cambridge Isotope Laboratories, Inc. (n.d.). 2,2′,3,4,4′,5′-HexaBDE (BDE-138) (unlabeled) 50 µg/mL in nonane.

- Drug Delivery. (2024, January 14). This compound.

- PubChem. (n.d.). This compound.

- Stapleton, H. M., Kelly, S. M., Pei, R., Letcher, R. J., & Baker, J. E. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives, 117(2), 197–202.

- AccuStandard. (n.d.). 2,2',4,4',5,5'-Hexabromodiphenyl Ether CAS # 68631-49-2.

- Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 42(8), 2845–2852.

-

López, P., Brandsma, S. H., Leonards, P. E., & de Boer, J. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Journal of Chromatography A, 1218(49), 871-879. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2008). Toxicological Review of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) (CAS No. 68631-49-2).

-

Watanabe, I., & Sakai, S. (2003). Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. Chemosphere, 53(5), 551-556. Retrieved from [Link]

- IARC Exposome-Explorer. (n.d.). BDE-138 (Compound).

- Stapleton, H. M., Kelly, S. M., Pei, R., Letcher, R. J., & Baker, J. E. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives, 117(2), 197-202.

-

Costa, L. G., & Giordano, G. (2011). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Toxicology and Applied Pharmacology, 254(2), 130-138. Retrieved from [Link]

-

Sun, Y., He, Z., Wang, A., & Wang, Q. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Ecotoxicology and Environmental Safety, 270, 115984. Retrieved from [Link]

- Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives.

-

Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology, 42(8), 2845-2852. Retrieved from [Link]

-

Noyes, P. D., Hinton, D. E., & Stapleton, H. M. (2014). PBDE flame retardants: Toxicokinetics and thyroid endocrine disruption in fish. Chemosphere, 116, 3-12. Retrieved from [Link]

- Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 94(1), 28-37.

-

Lindqvist, K., Eriksson, J., Haglund, P., & Tysklind, M. (2021). Degradation of naturally produced hydroxylated polybrominated diphenyl ethers in Baltic Sea sediment via reductive debromination. Environmental Science and Pollution Research, 28(21), 26867-26876. Retrieved from [Link]

- Browne, P., et al. (2011). Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology, 45(1), 306-312.

-

Butt, C. M., et al. (2014). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Analytical and Bioanalytical Chemistry, 406(19), 4695-4705. Retrieved from [Link]

-

Wania, F. (2007). The environmental fate of polybrominated diphenyl ethers in the Great Lakes Basin. Environment Canada. Retrieved from [Link]

-

Lee, C. H., et al. (2016). The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. Environmental Science and Pollution Research, 23(10), 9478-9489. Retrieved from [Link]

-

Liu, Y., et al. (2020). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 21(11), 3956. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

Zhang, Y., et al. (2025, May 1). OH-initiated degradation of 2,2′,4,4′,5,6′-hexabrominated diphenyl ether (BDE-154) in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity. ResearchGate. Retrieved from [Link]

- Yu, Y., et al. (2022). Composition profiles of halogenated flame-retardants in the surface soils and in-situ cypress leaves from two industrial parks in South China. Science of The Total Environment, 845, 157129.

- Liu, Y., et al. (2020). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI.

-

Peng, X., et al. (2009). Concentrations, transport, fate, and releases of polybrominated diphenyl ethers in sewage treatment plants in the Pearl River Delta, South China. Environment International, 35(2), 303-309. Retrieved from [Link]

- Environmental Working Group (EWG). (n.d.). PBDE-138.

-

Agarwal, V., et al. (2017). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, 13(5), 537-543. Retrieved from [Link]

- Staskal, D. F., et al. (2005). Toxicokinetics of BDE 47 in Female Mice: Effect of Dose, Route of Exposure, and Time. Toxicological Sciences, 83(2), 215-223.

-

Kim, S., et al. (2018). Occurrences and Fates of Hydroxylated Polybrominated Diphenyl Ethers in Marine Sediments in Relation to Trophodynamics. Environmental Science & Technology, 52(15), 8349-8357. Retrieved from [Link]

- Kelly, B. C., et al. (2008). Bioaccumulation behaviour of polybrominated diphenyl ethers (PBDEs) in a Canadian Arctic marine food web. Science of The Total Environment, 401(1-3), 66-77.

- AccuStandard. (n.d.). Flame Retardant Standards.

-

La Guardia, M. J., Hale, R. C., & Harvey, E. (2006). Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures. Environmental Science & Technology, 40(20), 6247-6254. Retrieved from [Link]

-

Örn, U., & Klasson-Wehler, E. (2007). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. Environmental Science and Technology, 41(21), 7459-7463. Retrieved from [Link]

-

St. John, P. C., et al. (2021). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature Communications, 12(1), 2322. Retrieved from [Link]

-

Wilson, E. A., & Bohn, P. W. (2024). Strategies for assessing the limit of detection in voltammetric methods: comparison and evaluation of approaches. Analyst, 149(13), 3431-3440. Retrieved from [Link]

Sources

- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Exposome-Explorer - BDE-138 (Compound) [exposome-explorer.iarc.fr]

- 6. This compound | C12H4Br6O | CID 15254861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentrations, transport, fate, and releases of polybrominated diphenyl ethers in sewage treatment plants in the Pearl River Delta, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. superfund.berkeley.edu [superfund.berkeley.edu]

- 13. Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ewg.org [ewg.org]

- 22. researchgate.net [researchgate.net]

Toxicological effects of 2,2',3,4,4',5'-Hexabromodiphenyl ether

An In-Depth Technical Guide to the Toxicological Profile of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138)

Abstract

This compound (BDE-138) is a specific congener of the polybrominated diphenyl ethers (PBDEs), a class of persistent organic pollutants (POPs) historically used as flame retardants in a wide array of consumer and industrial products.[1][2] Due to their additive nature, PBDEs are not chemically bound to the materials they protect and can leach into the environment, leading to widespread contamination of air, water, soil, and biota.[2][3] BDE-138, a hexa-brominated congener, is frequently detected in environmental samples and human tissues, including blood, adipose tissue, and breast milk.[3][4][5] Its lipophilic nature drives its bioaccumulation in fatty tissues and biomagnification through the food chain.[4][6] Growing evidence points towards a range of toxicological effects, primarily centered around endocrine disruption, neurotoxicity, and hepatotoxicity, making BDE-138 a significant concern for human health and wildlife. This guide provides a comprehensive technical overview of the known toxicological effects of BDE-138, its underlying mechanisms of action, and standard methodologies for its investigation.

Physicochemical Properties and Toxicokinetics

BDE-138 (C₁₂H₄Br₆O) is a highly stable and hydrophobic molecule, properties conferred by its six bromine atoms.[7] These characteristics are central to its environmental persistence and toxicokinetic profile.

1.1. Absorption, Distribution, and Excretion Exposure occurs primarily through ingestion of contaminated food and dust, as well as inhalation.[2][8] Following absorption, the lipophilicity of BDE-138 dictates its distribution. It readily partitions into lipid-rich tissues, with significant accumulation reported in adipose tissue, skin, muscle, and the liver.[4] This sequestration in fat contributes to its long biological half-life and slow elimination from the body.[8][9] Elimination is limited, and the compound can cross the placenta, leading to fetal exposure.[3]

1.2. Metabolism The biotransformation of BDE-138, while not fully elucidated, is believed to occur primarily in the liver via cytochrome P450 (CYP) enzymes.[4] Key metabolic pathways include:

-

Oxidative Hydroxylation: The addition of hydroxyl (-OH) groups to the diphenyl ether structure. These hydroxylated metabolites (OH-PBDEs) can, in some cases, exhibit greater biological activity and toxicity than the parent compound.[4][5][10]

-

Reductive Debromination: The removal of bromine atoms, which can alter the toxicity and persistence of the congener.

These metabolic processes are critical, as they can transform the parent BDE-138 into metabolites with different toxicological potencies and affinities for biological receptors.[10]

Core Toxicological Mechanisms and Effects

The toxicity of BDE-138 is multifaceted, stemming from its ability to interfere with several fundamental biological pathways. The primary mechanisms of concern are endocrine disruption, neurotoxicity, and hepatotoxicity.

2.1. Endocrine Disruption Endocrine disrupting chemicals (EDCs) interfere with the body's hormonal systems.[8][11] BDE-138 and other PBDEs are recognized EDCs, with the thyroid hormone system being a principal target.

2.1.1. Thyroid Hormone Homeostasis Disruption The structural similarity between PBDEs and thyroid hormones (T3 and T4) is a key factor in their toxicity.[12][13][14] BDE-138 and its hydroxylated metabolites can disrupt the thyroid axis through multiple mechanisms:

-

Competition for Transport Proteins: OH-PBDEs are potent competitors with thyroxine (T4) for binding to the transport protein transthyretin (TTR).[15][16] This can displace T4 from its carrier, reducing circulating levels of the hormone and disrupting its delivery to target tissues.

-

Interaction with Thyroid Receptors (TRs): Some PBDE metabolites have been shown to bind to thyroid hormone receptors, potentially acting as agonists or antagonists and interfering with hormone-regulated gene expression.[13][16]

-

Altered Hormone Metabolism: PBDEs can induce hepatic enzymes, such as UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism and excretion of thyroid hormones, further contributing to their depletion.[12]

Disruption of thyroid hormone signaling is particularly concerning during neurodevelopment, as these hormones are critical for proper brain maturation.[3]

2.1.2. Steroid Hormone Disruption In addition to thyroid effects, some PBDEs have demonstrated the potential to interfere with steroid hormone pathways. In vitro studies have shown that certain congeners can act as antagonists to the androgen receptor (AR), inhibiting the action of male hormones.[17][18] While data specific to BDE-138 is limited, QSAR modeling has predicted potential progesterone receptor (PR) antagonistic activity for this congener.[17]

2.2. Neurotoxicity The developing and adult nervous systems are significant targets for BDE-138 toxicity.[3][4] Prenatal and early-life exposure to PBDEs has been associated with deficits in motor function, cognition, and attention in human studies.[1][3]

2.2.1. Oxidative Stress and Apoptosis A primary mechanism of PBDE-induced neurotoxicity is the induction of oxidative stress.[3]

-

ROS Production: BDE-138 and other congeners can increase the production of reactive oxygen species (ROS) within neuronal cells.[3]

-

Mitochondrial Dysfunction: PBDEs tend to accumulate in mitochondria, where they can disrupt the electron transport chain, leading to impaired energy production and a further increase in ROS.[3]

-

Apoptosis: The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) in neurons and glial cells.[3][19]

2.2.2. Alterations in Neurotransmitter Systems PBDEs can also interfere with neurotransmission. Studies have shown effects on the glutamatergic system, which is crucial for learning and memory.[4][19] Dysregulation of calcium homeostasis, another key element in neuronal signaling, has also been observed following exposure to PBDE metabolites.[5]

2.3. Hepatotoxicity As the primary site of metabolism, the liver is exposed to high concentrations of BDE-138 and its metabolites, making it a target for toxicity.[2]

-

Oxidative Damage: Similar to the brain, PBDEs can induce oxidative stress in liver cells (hepatocytes), leading to lipid peroxidation and depletion of antioxidant enzymes.[2][5]

-

Inflammation: Chronic oxidative stress can trigger inflammatory responses in the liver.[5]

-

Enzyme Induction: BDE-138 can induce hepatic enzymes, including CYPs and UGTs.[12] While this is an adaptive response to metabolize a foreign chemical, chronic induction can alter the metabolism of endogenous substances like hormones and contribute to cellular stress.

2.4. Developmental and Reproductive Toxicity Given its ability to cross the placenta and disrupt endocrine signaling, BDE-138 is a developmental toxicant.[3] Animal studies have linked developmental PBDE exposure to a range of adverse outcomes, including impaired fertility and neurodevelopmental problems.[20][21] The disruption of thyroid hormones and steroid signaling during critical developmental windows is a major contributor to these effects.[1]

Data Summary: Key Toxicological Endpoints

| Toxicological Area | Observed Effect | Primary Mechanism | Relevant Model Systems | Supporting Citations |

| Endocrine Disruption | Decreased circulating T4 levels; potential interference with androgen/progesterone signaling. | Competitive binding to thyroid transport proteins (TTR); interaction with hormone receptors. | In vitro receptor binding assays; in vivo rodent studies measuring hormone levels. | [12][15][16][17][20] |

| Neurotoxicity | Impaired cognitive function, attention, and motor skills; neuronal apoptosis. | Induction of oxidative stress; mitochondrial dysfunction; disruption of neurotransmitter systems. | In vitro neuronal cell cultures (e.g., neuroblastoma); in vivo rodent behavioral tests. | [1][3][4][19] |

| Hepatotoxicity | Increased oxidative stress markers; inflammation; induction of metabolic enzymes (CYPs). | ROS generation; depletion of antioxidants. | In vitro hepatocyte cultures (e.g., HepG2); in vivo rodent studies (histopathology, enzyme activity). | [2][5][12] |

| Developmental Toxicity | Adverse effects on neurodevelopment and reproductive health. | Disruption of critical hormonal signaling during gestation and early life. | In vivo developmental and reproductive toxicity studies in rodents. | [1][3][20] |

Experimental Methodologies and Protocols

Investigating the toxicology of BDE-138 requires a combination of in vitro and in vivo approaches.

4.1. Protocol: In Vitro Assessment of BDE-138 Cytotoxicity and Oxidative Stress This protocol outlines a standard workflow for evaluating the effects of BDE-138 on a relevant cell line, such as human neuroblastoma (SH-SY5Y) or hepatoma (HepG2) cells.

Objective: To determine the dose-dependent cytotoxicity of BDE-138 and its capacity to induce intracellular ROS.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium (e.g., DMEM/F12 with 10% FBS) at 37°C, 5% CO₂. Plate cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Dosing: Prepare a stock solution of BDE-138 in a suitable solvent (e.g., DMSO). Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM), ensuring the final DMSO concentration is ≤0.1%. Include a vehicle control (DMSO only).

-

Exposure: Replace the medium in the 96-well plates with the BDE-138-containing medium and incubate for 24 hours.

-

Cytotoxicity Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

-

-

Oxidative Stress Assessment (DCFH-DA Assay):

-

In a separate plate, after the 24-hour exposure, wash cells with PBS.

-

Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe for 30 minutes.

-

Wash again with PBS to remove the excess probe.

-

Measure the fluorescence (excitation 485 nm, emission 530 nm) using a microplate reader. ROS levels are expressed as a percentage of fluorescence relative to the vehicle control.

-

4.2. Protocol: Analytical Quantification of BDE-138 in Serum Accurate measurement of BDE-138 in biological matrices is essential for exposure assessment.

Objective: To extract and quantify BDE-138 from human serum using solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Spike serum sample (e.g., 1 mL) with an internal standard (e.g., ¹³C-labeled PBDE). Denature proteins using formic acid.

-

Solid-Phase Extraction (SPE):

-

Load the denatured serum onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with a water/methanol solution to remove interferences.

-

Elute the target analytes using a solvent mixture such as dichloromethane/ethyl acetate.

-

-

Extract Cleanup:

-

Pass the eluate through a silica SPE cartridge for further purification and fractionation.

-

Elute the PBDE fraction with hexane.

-

-

Analysis:

-

Concentrate the final extract to a small volume (~100 µL).

-

Inject an aliquot into a GC-MS system operating in electron capture negative ionization (ECNI) mode for high sensitivity and selectivity.

-

-

Quantification: Quantify BDE-138 by comparing its peak area to that of the internal standard against a calibration curve.

This methodology provides a robust framework for accurately measuring low levels of BDE-138 in complex biological samples.[22][23][24]

Conclusion and Future Directions

This compound (BDE-138) is a persistent and bioaccumulative environmental contaminant with a clear toxicological profile. The primary concerns for human health revolve around its capacity to act as an endocrine disruptor, particularly targeting the thyroid hormone axis, and as a developmental neurotoxicant, largely through the induction of oxidative stress. Its potential for hepatotoxicity further adds to the risk profile.

While the phase-out of many PBDE commercial mixtures has reduced new inputs into the environment, the vast reservoir of these chemicals in existing products ensures that human and environmental exposure will continue for decades.[21] Future research should focus on elucidating the long-term, low-dose effects of BDE-138, understanding its interactions with other environmental contaminants, and further clarifying the toxicological significance of its metabolites. Continued biomonitoring is essential to track human exposure levels and evaluate the effectiveness of regulatory actions.

References

-

Ellis-Hutchings, R. G., Cherr, G. N., Hanna, L. A., & Keen, C. L. (2006). Polybrominated diphenyl ether (PBDE)-induced developmental toxicity in the sea urchin Strongylocentrotus purpuratus. Toxicological Sciences, 94(1), 196-205. Available from: [Link]

-

U.S. Environmental Protection Agency. (2008). Toxicological Review of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153). EPA/635/R-07/005F. Available from: [Link]

-

Costa, L. G., & Giordano, G. (2011). Neurotransmitter systems affected by PBDE exposure: Insights from in vivo and in vitro neurotoxicity studies. International Journal of Developmental Neuroscience, 29(8), 789-800. Available from: [Link]

-

Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Andersson, P. L., Legler, J., & Brouwer, A. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157-173. Available from: [Link]

-

Costa, L. G., de Laat, R., Dao, K., & Pellacani, C. (2014). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Toxicology Letters, 230(2), 282-294. Available from: [Link]

-

Zhang, Y., Wang, J., & Wang, Y. (2023). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Environmental Toxicology and Pharmacology, 103, 104278. Available from: [Link]

-

Chen, A., & Eskenazi, B. (2014). Developmental Exposure to Polybrominated Diphenyl Ethers and Neurodevelopment. Current Environmental Health Reports, 1(1), 1-13. Available from: [Link]

-

Abdel-Nabi, I. M., & Al-Ghanem, Q. A. (2020). Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Toxics, 8(4), 101. Available from: [Link]

-

Zhou, T., Taylor, M. M., DeVito, M. J., & Crofton, K. M. (2002). Effects of Short-Term in Vivo Exposure to Polybrominated Diphenyl Ethers on Thyroid Hormones and Hepatic Enzyme Activities in Weanling Rats. Toxicological Sciences, 61(1), 76-82. Available from: [Link]

-

Lupton, S. J., McGarrigle, B. P., Olson, J. R., & Aga, D. S. (2011). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Chemosphere, 82(11), 1633-1640. Available from: [Link]

-

Noyes, P. D., Hinton, D. E., & Stapleton, H. M. (2014). PBDE flame retardants: Toxicokinetics and thyroid endocrine disruption in fish. Environmental Science: Processes & Impacts, 16(7), 1579-1596. Available from: [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., Zoeller, R. T., & Gore, A. C. (2009). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. Endocrine Reviews, 30(4), 293-342. Available from: [Link]

-

López, P., de Boer, J., & van der Veen, I. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry, 400(3), 871-881. Available from: [Link]

-

Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., Toppari, J., & Zoeller, R. T. (2015). EDC-2: The Endocrine Society's Second Scientific Statement on Endocrine-Disrupting Chemicals. Endocrine Reviews, 36(6), E1-E150. Available from: [Link]

-

Li, N., Chen, J., & Ying, G. G. (2016). Toxic effects of decabromodiphenyl ether (BDE-209) on human embryonic kidney cells. Environmental Science and Pollution Research, 23(13), 13136-13145. Available from: [Link]

-

Dingemans, M. M., van den Berg, M., & Westerink, R. H. (2011). Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental Health Perspectives, 119(7), 900-907. Available from: [Link]

-

Kim, T. H., Lee, Y. M., & Jeung, E. B. (2013). Distribution and Potential Toxicological Effects of 2,2',4,4'-tetrabromodiphenyl Ether (BDE-47) as a Endocrine Disrupting Chemical. Journal of Embryo Transfer, 28(3), 223-231. Available from: [Link]

-

Liu, Y., Zhang, Y., & Li, Y. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

-

Zhang, Y., Wang, J., & Wang, Y. (2023). Toxicological Effects and Mechanisms of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms. Toxics, 11(7), 589. Available from: [Link]

-

Ciavardelli, D., & Di Ilio, C. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. International Journal of Molecular Sciences, 24(17), 13203. Available from: [Link]

-

McNabb-Keladi, Z., Jayasundara, N., & Clark, B. W. (2023). PBDE flame retardant exposure causes neurobehavioral and transcriptional effects in first-generation but not second-generation offspring fish. Environmental Science & Technology, 57(32), 11947-11958. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15254861, this compound. Retrieved January 10, 2026, from [Link].

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Risk assessment of polybrominated diphenyl ethers (PBDEs) in food. EFSA Journal, 19(6), e06579. Available from: [Link]

-

Wang, Y., Zhang, Y., & Chen, L. (2023). Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation. Antioxidants, 12(5), 1083. Available from: [Link]

-

McNabb-Keladi, Z., Jayasundara, N., & Clark, B. W. (2023). Early Life PBDE Flame Retardant Exposures Cause Neurobehavioral Alterations in Fish That Persist into Adulthood and Vary by Sex and Route of Exposure. Environmental Health Perspectives, 131(8), 87002. Available from: [Link]

-

McNabb-Keladi, Z., Jayasundara, N., & Clark, B. W. (2023). PBDE flame retardant exposure causes neurobehavioral and transcriptional effects in first-generation but not second-generation offspring fish. bioRxiv. Available from: [Link]

-

Dodson, R. E., Van Praagh, D. G., Dunagan, S., & Rudel, R. A. (2016). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Analytical and Bioanalytical Chemistry, 408(12), 3125-3136. Available from: [Link]

-

Kitamura, S., Suzuki, T., Ohta, S., & Naito, S. (2002). In Vitro Estrogenicity of Polybrominated Diphenyl Ethers, Hydroxylated PBDEs, and Polybrominated Bisphenol A Compounds. Environmental Health Perspectives, 110(8), 775-779. Available from: [Link]

-

Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Impact of repeated exposure on the toxicokinetics of BDE 47 in mice. Toxicology, 222(1-2), 1-10. Available from: [Link]

-

Dodson, R. E., Van Praagh, D. G., Dunagan, S., & Rudel, R. A. (2016). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Analytical and Bioanalytical Chemistry, 408(12), 3125-3136. Available from: [Link]

-

Bondy, G. S., Lefebvre, D. E., Aziz, S., Cherry, W., Coady, L., Maclellan, E., Armstrong, C., Barker, M., Cooke, G., Gaertner, D., Arnold, D. L., Mehta, R., & Rowsell, P. R. (2013). Toxicologic and immunologic effects of perinatal exposure to the brominated diphenyl ether (BDE) mixture DE-71 in the Sprague-Dawley rat. Environmental Toxicology, 28(4), 215-228. Available from: [Link]

-

Li, Y., Liu, H., & Liu, A. (2010). Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations. Environmental Health Perspectives, 118(5), 623-628. Available from: [Link]

-

He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs). Environmental Science & Technology, 40(14), 4429-4434. Available from: [Link]

-

Carignan, C. C., Mínguez-Alarcón, L., & Williams, P. L. (2017). Exploring reproductive associations of serum polybrominated diphenyl ether and hydroxylated brominated diphenyl ether concentrations among women undergoing in vitro fertilization. Environment International, 107, 1-8. Available from: [Link]

-

Stoker, T. E., Laws, S. C., Crofton, K. M., & Cooper, R. L. (2005). In vivo and in vitro anti-androgenic effects of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture. Toxicology and Applied Pharmacology, 207(1), 78-88. Available from: [Link]

-

Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2005). Toxicokinetics of BDE 47 in Female Mice: Effect of Dose, Route of Exposure, and Time. Toxicological Sciences, 83(2), 215-223. Available from: [Link]

Sources

- 1. Developmental Exposure to Polybrominated Diphenyl Ethers and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C12H4Br6O | CID 15254861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of repeated exposure on the toxicokinetics of BDE 47 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. endocrine.org [endocrine.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Toxic effects of decabromodiphenyl ether (BDE-209) on human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-jarb.org [e-jarb.org]

- 15. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hormone Disruption by PBDEs in Adult Male Sport Fish Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PBDE flame retardant exposure causes neurobehavioral and transcriptional effects in first-generation but not second-generation offspring fish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sci-hub.st [sci-hub.st]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (PBDE 138)

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products.[1][2] Their persistence in the environment and potential for bioaccumulation have raised significant concerns regarding their impact on human health and ecosystems.[1][3] This guide focuses on a specific congener, 2,2',3,4,4',5'-hexabromodiphenyl ether, commonly known as PBDE 138. Understanding the distinct physical and chemical properties of PBDE 138 is paramount for researchers in toxicology, environmental science, and drug development to accurately assess its fate, transport, and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of PBDE 138, detailed analytical methodologies for its detection and quantification, and an exploration of its metabolic pathways. The information is structured to provide not just data, but also the scientific reasoning behind the analytical approaches, ensuring a deeper understanding for the target audience of researchers and scientists.

Part 1: Core Physicochemical Properties of PBDE 138

The behavior of PBDE 138 in biological and environmental systems is dictated by its fundamental physical and chemical characteristics. These properties influence its solubility, volatility, and partitioning behavior, which in turn affect its bioavailability and potential for bioaccumulation.

Table 1: Summary of Physicochemical Properties of PBDE 138

| Property | Value | Source |

| IUPAC Name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | [4] |

| CAS Number | 182677-30-1 | [3][4] |

| Molecular Formula | C₁₂H₄Br₆O | [4][5] |

| Molecular Weight | 643.6 g/mol | [4][5] |

| Melting Point | Data not readily available; for comparison, the related congener PBDE 153 has a melting point of 99.2 °C. | [6] |

| Boiling Point | Decomposes at >300 °C (for commercial PentaBDE mixtures). | [7][8] |

| Vapor Pressure | 1.19 x 10⁻⁸ mm Hg | [9] |

| Water Solubility | Very low; specific value for PBDE 138 is not readily available. For comparison, the highly brominated DecaBDE has a water solubility of <0.1 μg/L. | [8][9] |

| Log K_ow (Octanol-Water Partition Coefficient) | 7.6 | [4] |

| Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated to be high due to high Log K_ow, indicating strong sorption to organic matter. | [10] |

| Henry's Law Constant | Data not readily available; expected to be low, suggesting it will partition from water to sediment and soil. | [9] |

The high molecular weight and extensive bromination of PBDE 138 contribute to its low volatility and extremely low water solubility.[4][5][9] Its high octanol-water partition coefficient (Log K_ow) of 7.6 indicates a strong tendency to partition into fatty tissues, leading to bioaccumulation in organisms.[4] The high Log K_ow also suggests a high soil organic carbon-water partitioning coefficient (Log K_oc), meaning it will strongly adsorb to organic matter in soil and sediment, reducing its mobility in aqueous environments.[10]

Part 2: Analytical Methodology for PBDE 138

The accurate quantification of PBDE 138 in complex matrices such as environmental samples (soil, sediment, water) and biological tissues (blood, milk, adipose tissue) is a significant analytical challenge.[1][11] The preferred method for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often in tandem (GC-MS/MS), due to its high sensitivity and selectivity.[1][12][13]

Rationale for Method Selection

-

Gas Chromatography (GC): GC is ideally suited for separating volatile and semi-volatile organic compounds like PBDEs.[14] The choice of a capillary column, such as a DB-XLB or a TraceGOLD TG-PBDE, is critical for achieving the necessary chromatographic resolution to separate PBDE 138 from other co-eluting congeners and matrix interferences.[1][15]

-

Mass Spectrometry (MS): MS provides definitive identification and quantification. Electron Impact (EI) is a common ionization technique for PBDEs.[16] For enhanced selectivity and to overcome matrix interferences, Electron Capture Negative Ionization (ECNI) or tandem mass spectrometry (MS/MS) in Selective Reaction Monitoring (SRM) mode is often employed.[1][12] The use of high-resolution mass spectrometry (HRMS) can further improve specificity.[11]

Step-by-Step Experimental Protocol: Analysis of PBDE 138 in Biological Samples

This protocol outlines a self-validating system for the analysis of PBDE 138 in a lipid-rich matrix like human serum or breast milk.

-

Sample Preparation and Extraction:

-

Internal Standard Spiking: To ensure accuracy and account for losses during sample preparation, the sample is spiked with a known amount of a ¹³C-labeled internal standard, such as ¹³C-PBDE 138, prior to extraction.[17][18]

-

Extraction: Due to the lipophilic nature of PBDE 138, extraction is performed using non-polar solvents.[14] A common technique is Pressurized Liquid Extraction (PLE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using n-hexane and acetonitrile.[12][19]

-

Lipid Removal: The high lipid content in biological samples can interfere with the analysis. Lipids are removed through treatment with concentrated sulfuric acid or by using a silica gel or Florisil column for cleanup.[12][20]

-

-

Instrumental Analysis (GC-MS/MS):

-

Injection: A 1-2 µL aliquot of the final extract is injected into the GC system. A splitless or on-column injection technique is typically used to maximize the transfer of the analytes to the column.[14][19]

-

Chromatographic Separation: A capillary column (e.g., 15-30 m length, 0.25 mm internal diameter, 0.1-0.25 µm film thickness) is used with a temperature program that ramps from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 300°C) to separate the PBDE congeners based on their boiling points.[16][19]

-

Mass Spectrometric Detection: The mass spectrometer is operated in EI or ECNI mode. For GC-MS/MS, specific precursor-to-product ion transitions for PBDE 138 are monitored to ensure highly selective detection.[12] The molecular ion cluster for PBDE 138 is expected around m/z 643. A prominent fragment ion is often observed at m/z 484, corresponding to the loss of two bromine atoms ([M-Br₂]⁺).[16]

-

-

Data Analysis and Quality Control:

-

Quantification: The concentration of PBDE 138 is determined by comparing the peak area of the native analyte to that of the labeled internal standard.

-

Validation: The method is validated by analyzing procedural blanks, spiked samples (to determine recovery), and certified reference materials to ensure accuracy and precision.

-

Workflow Diagram

Caption: Experimental workflow for the analysis of PBDE 138.

Part 3: Toxicokinetics and Metabolism of PBDE 138

The toxicokinetics of PBDEs describe their absorption, distribution, metabolism, and excretion (ADME). These processes determine the internal dose and potential toxicity of the compound.

-

Absorption and Distribution: PBDEs are readily absorbed following ingestion and are distributed to various tissues, with a preference for adipose tissue due to their lipophilicity.[17]

-

Metabolism: The metabolism of PBDEs is a critical area of research, as the resulting metabolites can sometimes be more toxic than the parent compound.[21][22] The primary route of metabolism is through oxidation, mediated by cytochrome P450 (CYP) enzymes in the liver.[23][24] This process can lead to the formation of hydroxylated PBDEs (OH-PBDEs).[25][26] For less brominated congeners, this hydroxylation can occur at various positions on the diphenyl ether backbone.[22] However, highly brominated congeners like PBDE 138 are generally more resistant to metabolism.[27] Some studies suggest that PBDEs can also undergo reductive debromination.

Metabolic Pathway

The metabolism of PBDEs can lead to various hydroxylated and methoxylated derivatives. While the specific metabolites of PBDE 138 are not as extensively studied as those of lower brominated congeners, the general pathways are understood.

Caption: Simplified metabolic pathway of PBDE 138.

Hydroxylated metabolites of PBDEs have garnered significant attention because their chemical structure is similar to that of the thyroid hormone thyroxine (T4), and they have been shown to bind to thyroid hormone transport proteins.[2][28] This can disrupt the endocrine system.[2]

-

Excretion: The excretion of PBDEs and their metabolites is generally slow.[29] Unmetabolized PBDEs are primarily eliminated in the feces, while the more water-soluble conjugated metabolites can be excreted in the urine.[17]

Conclusion

PBDE 138 is a persistent and bioaccumulative environmental contaminant with distinct physicochemical properties that govern its behavior and potential for toxic effects. Its high lipophilicity leads to accumulation in fatty tissues, and while it is somewhat resistant to metabolism, the formation of hydroxylated metabolites is a key concern due to their potential for endocrine disruption. The analytical methods for PBDE 138, primarily GC-MS/MS, are well-established but require careful sample preparation and quality control to ensure accurate results in complex matrices. This guide provides a foundational understanding of PBDE 138 for researchers and scientists working to assess its environmental and human health risks.

References

- Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. (n.d.). Thermo Fisher Scientific.

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Mercado-Feliciano, M., & Bigsby, R. M. (2008). Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands. Environmental Health Perspectives, 116(10), 1315–1321. Retrieved from [Link]

-

Butt, C. M., Wang, D., Stapleton, H. M., & Dodson, R. E. (2014). “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1330, 64–72. Retrieved from [Link]

-

Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. (n.d.). Shimadzu. Retrieved from [Link]

-

Stapleton, H. M., Kelly, S. M., Pei, R., Letcher, R. J., & Baker, J. E. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives, 117(2), 197–202. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. (2022). Food Chemistry, 373, 131495. Retrieved from [Link]

-

Determination of Polybrominated Diphenyl Ethers in Polymeric Materials Using the 6890 GC/5973N inert MSD with Electron Impact. (n.d.). Agilent Technologies. Retrieved from [Link]

-

2,2',3,4,5,6'-Hexabromodiphenyl ether. (n.d.). PubChem. Retrieved from [Link]

-

GC Analysis of Polybrominated Flame Retardants Application. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2004). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Di Dalmazi, G., & Pagotto, U. (2022). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Qiu, X., Mercado-Feliciano, M., Bigsby, R. M., & Hites, R. A. (2007). Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States. Environmental Health Perspectives, 115(8), 1214–1219. Retrieved from [Link]

-

Qiu, X., Mercado-Feliciano, M., Bigsby, R. M., & Hites, R. A. (2007). Hydroxylated Metabolites of Polybrominated Diphenyl Ethers in Human Blood Samples from the United States. Environmental Health Perspectives, 115(8), 1214–1219. Retrieved from [Link]

-

Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytica Chimica Acta, 559(1), 1–16. Retrieved from [Link]

-

Stapleton, H. M., Kelly, S. M., Pei, R., Letcher, R. J., & Baker, J. E. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives, 117(2), 197–202. Retrieved from [Link]

-

Analysis of polybrominated diphenyl ethers / brominated flame retardants. (n.d.). Retrieved from [Link]

-

Wang, X., & Zhang, Y. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 11(3), 253. Retrieved from [Link]

-

Letcher, R. J., Law, R. J., Alaee, M., Brown, T. M., & Thain, J. E. (2004). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 30(2), 241–268. Retrieved from [Link]

-

Chemical Properties of 2,2',4,4',5,5'-Hexabromodiphenyl ether (CAS 68631-49-2). (n.d.). Cheméo. Retrieved from [Link]

-

Genuis, S. J., Birkholz, D., Ralitsch, M., & Thibault, N. (2016). Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study. BioMed Research International, 2016, 3676089. Retrieved from [Link]

-

Cowell, W. J., Sjödin, A., Jones, R., & Chen, J. (2018). Polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDE metabolites (OH-PBDEs) in maternal and fetal tissues, and associations with fetal cytochrome P450 gene expression. Environment International, 112, 269–278. Retrieved from [Link]

-

Bde 153. (n.d.). PubChem. Retrieved from [Link]

-

Exposure and effects of naturally produced hydroxylated polybrominated diphenyl ethers in fish. (n.d.). DiVA portal. Retrieved from [Link]

-

Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 94(1), 28–37. Retrieved from [Link]

-

Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE) Mixtures. (2004). In Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. National Center for Biotechnology Information. Retrieved from [Link]

-

Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2014). US EPA. Retrieved from [Link]

-

MS/MS parameters for the determination of the investigated OH-PBDEs. (n.d.). ResearchGate. Retrieved from [Link]

-

Polybrominated diphenyl ethers. (n.d.). In Wikipedia. Retrieved from [Link]

-

Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. (2009). Environmental Health Perspectives, 117(2). Retrieved from [Link]

-

Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (2024). Science of The Total Environment, 921, 171011. Retrieved from [Link]

-

Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2017). US EPA. Retrieved from [Link]

-

Polybrominated diphenyl ethers (PBDEs) are a large group of substances that are divided into 10 homologs and a total of 209 co. (n.d.). Canada.ca. Retrieved from [Link]

-

Part 5: CHEMICAL-SPECIFIC PARAMETERS 5.1 Solubility, Henry's Law Constant, and Kow 5.2 Air (Di,a) and Water (Di,w) Diffusivities. (n.d.). US EPA. Retrieved from [Link]

-

Measurements of Octanol−Air Partition Coefficients ( K OA ) for Polybrominated Diphenyl Ethers (PBDEs): Predicting Partitioning in the Environment. (2002). Environmental Science & Technology, 36(22), 4785–4791. Retrieved from [Link]

-

Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. (2012). Journal of Chemical & Engineering Data, 57(11), 3124–3129. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H4Br6O | CID 15254861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2',3,4,5,6'-Hexabromodiphenyl ether | C12H4Br6O | CID 86208454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE) Mixtures - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. canada.ca [canada.ca]

- 11. theanalyticalscientist.com [theanalyticalscientist.com]

- 12. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youngin.com [youngin.com]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroxylated Metabolites of Polybrominated Diphenyl Ethers in Human Blood Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. diva-portal.org [diva-portal.org]

- 29. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',3,4,4',5'-Hexabromodiphenyl ether, identified by the congener number BDE-138 and CAS number 182677-30-1, is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants.[1][2] While effective in reducing the flammability of a wide range of consumer and industrial products, the widespread environmental presence and potential for toxicity of PBDEs have raised significant scientific and regulatory concern. This technical guide provides a comprehensive overview of BDE-138, consolidating current knowledge on its physicochemical properties, synthesis, analytical methodologies, environmental fate, metabolism, and mechanisms of toxicity. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental science, toxicology, and drug development, facilitating a deeper understanding of this persistent environmental contaminant and its potential biological impacts.

Introduction to BDE-138: A Persistent Environmental Contaminant

Polybrominated diphenyl ethers (PBDEs) are a class of additive flame retardants that have been extensively used in a variety of polymers, textiles, and electronic equipment to meet fire safety standards.[3] BDE-138 is a hexabrominated congener found in commercial penta- and octa-BDE mixtures.[1] Due to their chemical stability and resistance to degradation, PBDEs, including BDE-138, are persistent in the environment and have been detected in various matrices, including air, water, soil, sediment, and biota, including human tissues.[3][4] The lipophilic nature of these compounds leads to their bioaccumulation in fatty tissues and biomagnification through the food web.[3] Concerns over their potential for long-range environmental transport and adverse health effects have led to restrictions on the production and use of certain PBDE mixtures in many parts of the world.[3]

Physicochemical Properties of BDE-138

A thorough understanding of the physicochemical properties of BDE-138 is essential for predicting its environmental behavior, bioavailability, and toxicokinetics. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 182677-30-1 | [2] |

| Molecular Formula | C₁₂H₄Br₆O | [2] |

| Molecular Weight | 643.58 g/mol | [2] |

| IUPAC Name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | [2] |

| Melting Point | -107.3 °C / 99.2 °C | [1][5] |

| Vapor Pressure | 1.19 x 10⁻⁸ mm Hg | [6] |

| Enthalpy of Vaporization (ΔvapH) | 114.1 kJ/mol (at 403-475 K) | [7] |

| Log Octanol/Water Partition Coefficient (Log Kow) | 7.6 | [2] |

Note: A significant discrepancy exists in the reported melting point values, which may be due to the analysis of different isomeric purities or experimental conditions.

Synthesis of this compound

For the synthesis of BDE-138, this would likely involve the reaction of a tribromophenol with a tribromobenzene derivative in the presence of a copper catalyst and a base at elevated temperatures. The precise starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern of the bromine atoms on the diphenyl ether backbone.

It is important to note that the synthesis of individual PBDE congeners is often a complex process that can result in a mixture of isomers, requiring extensive purification to isolate the desired compound.

Analytical Methodology for BDE-138 Determination

The accurate quantification of BDE-138 in environmental and biological matrices is crucial for exposure assessment and toxicological studies. The preferred analytical technique is gas chromatography coupled with mass spectrometry (GC-MS), particularly with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced selectivity and sensitivity.[4][9][10]

Experimental Protocol: Analysis of BDE-138 in Fish Tissue

This protocol outlines a general workflow for the determination of BDE-138 in fish tissue, based on established methods for PBDE analysis.[4][10][11]

Step 1: Sample Preparation and Extraction

-

Homogenize a representative sample of fish tissue (typically 5-10 g).

-

Mix the homogenized tissue with anhydrous sodium sulfate to remove water.

-

Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BDE-138) to correct for analytical variability.

-

Extract the lipids and target analytes using an accelerated solvent extraction (ASE) system with a mixture of hexane and dichloromethane (1:1, v/v).[4][12] Alternatively, Soxhlet extraction can be employed.[3]

Step 2: Extract Cleanup

-

The crude extract, containing lipids and other co-extractives, requires cleanup to remove interferences.

-

Perform gel permeation chromatography (GPC) to separate the high molecular weight lipids from the smaller analyte molecules.

-

Further cleanup can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.[9][12] Acidic silica can be used to remove remaining lipids.[9]

Step 3: Instrumental Analysis (GC-MS/MS)

-

Concentrate the cleaned extract to a final volume of approximately 100 µL in a suitable solvent like iso-octane.[12]

-

Inject an aliquot (typically 1 µL) into the GC-MS/MS system.

-

GC Conditions:

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Splitless injection at a temperature of 280 °C.

-

Oven Program: A temperature program is used to separate the different PBDE congeners. A typical program might start at 100 °C, ramp to 320 °C at a rate of 10-20 °C/min, and hold for several minutes.

-

-

MS/MS Conditions:

-

Ionization: Electron impact (EI) ionization is standard.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor and product ion transitions for BDE-138 are monitored. For BDE-138, a common precursor ion would be the molecular ion cluster, and product ions would result from the loss of bromine atoms.

-

Environmental Fate and Transport

The environmental fate of BDE-138 is governed by its persistence, lipophilicity, and susceptibility to transformation processes.

-

Persistence and Transport: Due to its low volatility and high octanol-water partition coefficient, BDE-138 tends to associate with organic matter in soil and sediment.[12] This limits its mobility in aqueous systems but contributes to its persistence in these environmental compartments. Atmospheric transport can occur through the movement of contaminated dust particles.[13]

-

Biotransformation: Aerobic biotransformation of BDE-138 has been observed with certain bacterial strains.[14] Studies have shown that some bacteria can metabolize BDE-138, although it is more resistant to degradation than lower brominated congeners.[14] The specific biotransformation products of BDE-138 are an area of ongoing research.

-

Photolytic Degradation: BDE-138, like other PBDEs, can undergo photolytic degradation in the presence of ultraviolet (UV) light.[15][16] This process involves the reductive debromination of the molecule, leading to the formation of lower brominated diphenyl ethers.[17] The rate and extent of photodegradation are dependent on the environmental matrix and the intensity of solar radiation.[17]

Metabolism and Toxicokinetics

The metabolism of PBDEs is a critical factor in their toxicity, as metabolic transformation can either lead to detoxification or the formation of more toxic metabolites. While specific studies on the metabolism of BDE-138 are limited, the general metabolic pathways for PBDEs are understood to involve:

-

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidation reactions that introduce hydroxyl groups onto the diphenyl ether structure, forming hydroxylated PBDEs (OH-PBDEs).[18] These OH-PBDEs can have different toxicological properties than the parent compound.[19]

-

Phase II Metabolism: The hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body.

It is important to note that the rate and profile of metabolism can vary significantly between different PBDE congeners and across species.[18]

Mechanisms of Toxicity

The toxicity of BDE-138 is understood within the broader context of the toxicological effects of PBDEs as a class. The primary mechanisms of concern are endocrine disruption, neurotoxicity, and the induction of oxidative stress.[3][20]

Endocrine Disruption: Thyroid Hormone System Interference

PBDEs, due to their structural similarity to thyroid hormones, can interfere with the thyroid hormone system through multiple mechanisms:[21][22]

-

Binding to Thyroid Hormone Receptors (TRs): PBDEs and their hydroxylated metabolites can bind to TRs, potentially acting as agonists or antagonists and disrupting the normal regulation of gene expression by thyroid hormones.[22][23]

-